3-fluoro-N-(1-methylpyrazol-3-yl)benzamide
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Overview
Description
3-fluoro-N-(1-methylpyrazol-3-yl)benzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound belongs to the class of benzamides, which are known to exhibit a wide range of biological activities.
Scientific Research Applications
3-fluoro-N-(1-methylpyrazol-3-yl)benzamide has been found to exhibit a wide range of biological activities, making it a potential candidate for therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and anti-cancer properties. In addition, it has been found to inhibit the activity of certain enzymes such as histone deacetylases, which are involved in the regulation of gene expression.
Mechanism of Action
The mechanism of action of 3-fluoro-N-(1-methylpyrazol-3-yl)benzamide is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes such as histone deacetylases. This leads to the modulation of gene expression, which in turn affects various biological processes.
Biochemical and Physiological Effects:
3-fluoro-N-(1-methylpyrazol-3-yl)benzamide has been shown to have several biochemical and physiological effects. It has been found to inhibit the production of inflammatory cytokines, which are involved in the immune response. In addition, it has been found to induce apoptosis, which is the programmed cell death of cancer cells. It has also been found to have analgesic effects, which make it a potential candidate for pain management.
Advantages and Limitations for Lab Experiments
One of the advantages of using 3-fluoro-N-(1-methylpyrazol-3-yl)benzamide in lab experiments is its ability to inhibit the activity of certain enzymes such as histone deacetylases. This makes it a useful tool for studying the regulation of gene expression. However, one of the limitations is its low yield during synthesis, which can make it difficult to obtain large quantities of the compound for experiments.
Future Directions
There are several potential future directions for the research on 3-fluoro-N-(1-methylpyrazol-3-yl)benzamide. One direction is to investigate its potential as a therapeutic agent for the treatment of cancer and inflammatory diseases. Another direction is to study its mechanism of action in more detail, with the aim of identifying new targets for drug development. Additionally, there is a need to optimize the synthesis method of this compound to improve its yield and make it more accessible for research purposes.
Conclusion:
In conclusion, 3-fluoro-N-(1-methylpyrazol-3-yl)benzamide is a promising compound with potential therapeutic applications. Its ability to inhibit the activity of certain enzymes such as histone deacetylases makes it a useful tool for studying gene expression regulation. Further research is needed to fully understand its mechanism of action and to optimize its synthesis method.
Synthesis Methods
The synthesis of 3-fluoro-N-(1-methylpyrazol-3-yl)benzamide involves the reaction between 3-fluorobenzoyl chloride and 1-methyl-3-pyrazolecarboxamide in the presence of a base such as triethylamine. The reaction takes place under reflux conditions and the resulting product is purified using column chromatography. The yield of the product is around 60-70%.
properties
IUPAC Name |
3-fluoro-N-(1-methylpyrazol-3-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FN3O/c1-15-6-5-10(14-15)13-11(16)8-3-2-4-9(12)7-8/h2-7H,1H3,(H,13,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQBRQOGFRKYTCJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)NC(=O)C2=CC(=CC=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-fluoro-N-(1-methylpyrazol-3-yl)benzamide |
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